2-(4-Methylpiperazin-1-yl)pyridin-4-amine
Description
2-(4-Methylpiperazin-1-yl)pyridin-4-amine (CAS: 876343-33-8) is a heterocyclic compound with the molecular formula C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol . It features a pyridine ring substituted with an amino group at position 4 and a 4-methylpiperazine moiety at position 2. This compound is primarily utilized as a biochemical reagent in pharmaceutical research, particularly in the synthesis of kinase inhibitors and antiparasitic agents. Its structural flexibility and ability to participate in hydrogen bonding (1 donor, 4 acceptors) make it a versatile intermediate in drug design .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZODRKCBBZZALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-33-8 | |
| Record name | 2-(4-methylpiperazin-1-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with 4-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)pyridin-4-amine has applications in pharmaceutical development, biochemical research, agrochemical formulations, material science, and diagnostic tools . It is also used for pharmaceutical testing .
Pharmaceutical Development
this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders . Additionally, it has been used in the creation of inhibitors of PKB (protein kinase B), which has potential as an antitumor agent .
Biochemical Research
This compound is used in studies investigating receptor interactions, helping researchers understand drug mechanisms and improve therapeutic efficacy . One study utilized a series of analogous compounds to study M3 muscarinic acetylcholine receptors (mAChR), which play a key role in mediating the actions of acetylcholine throughout the body. The study found that a sulfur–nitrogen nonbonding interaction in the N-pyrimidyl/pyridyl-2-thiazolamine moiety enables conformations that are essential for activity .
Agrochemical Formulations
The compound can be incorporated into agrochemicals, enhancing the effectiveness of pesticides and herbicides through improved target specificity .
Material Science
this compound is explored as a building block for creating novel materials, including polymers that exhibit unique properties for applications in coatings and adhesives .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(4-methylpiperazin-1-yl)pyridin-4-amine, highlighting differences in substituents, physicochemical properties, and synthetic routes:
Structural and Functional Comparisons
Core Heterocycle: Pyridine vs. Substitution Position: The 4-amino group in the target compound enhances solubility, whereas 2-amino pyrimidines (e.g., 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine) prioritize lipophilicity for membrane penetration .
Piperazine vs. Piperidine :
- Basicity : Piperazine derivatives (pKa ~8.5) are more basic than piperidine analogs (pKa ~7.0), influencing protonation states under physiological conditions .
- Hydrogen Bonding : Piperazine provides two H-bond acceptors (N atoms), whereas piperidine offers only one, reducing interaction with polar targets .
Substituent Effects :
- Methyl vs. Benzyl : The benzyl group in 2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine increases molecular weight by ~91 g/mol and LogP by 1.5 units, favoring blood-brain barrier penetration but risking off-target toxicity .
- Methoxy Groups : Compounds like 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine () introduce methoxy substituents for enhanced receptor selectivity, though this is absent in the target compound .
Physicochemical Properties
Biological Activity
2-(4-Methylpiperazin-1-yl)pyridin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a 4-methylpiperazine moiety. This structural configuration is significant for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including cell survival, proliferation, and differentiation. GSK-3β is a key player in the regulation of several signaling pathways, notably those related to Alzheimer's disease and cancer.
Inhibition of GSK-3β
A study highlighted that modifications to the piperazine moiety can enhance the inhibitory activity against GSK-3β. The presence of specific substituents, such as phenyl groups, facilitates cation-π interactions that are crucial for binding to the enzyme .
Biological Activity Data
| Biological Activity | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| GSK-3β Inhibition | In vitro | 50 nM | |
| Neuroprotective Effects | In vivo | Effective at doses >10 mg/kg | |
| Anticancer Activity | Cell lines | IC50 < 100 µM |
Case Studies
- Neuroprotection in Alzheimer's Disease
- Anticancer Properties
- Analgesic Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
